Cas no 377083-99-3 (3-(4-chloro-2-fluorophenyl)propan-1-ol)

3-(4-chloro-2-fluorophenyl)propan-1-ol is a versatile organic compound featuring a chloro-fluorophenyl substituent. This compound exhibits unique physical and chemical properties, including high solubility in organic solvents and potential for various synthetic transformations. Its structural complexity and functionality make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
3-(4-chloro-2-fluorophenyl)propan-1-ol structure
377083-99-3 structure
商品名:3-(4-chloro-2-fluorophenyl)propan-1-ol
CAS番号:377083-99-3
MF:C9H10ClFO
メガワット:188.626505374908
CID:922554
PubChem ID:53425229

3-(4-chloro-2-fluorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(4-chloro-2-fluoro-phenyl)-propan-1-ol
    • 3-(4-chloro-2-fluorophenyl)propan-1-ol
    • DTXSID20698807
    • EN300-1636804
    • 3-(4-Chloro-2-Fluorophenyl)-1-Propanol
    • AKOS006288104
    • 377083-99-3
    • MDL: MFCD09028725
    • インチ: InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
    • InChIKey: JMNOLSBYEFUKIB-UHFFFAOYSA-N
    • ほほえんだ: C(CC1=C(C=C(C=C1)Cl)F)CO

計算された属性

  • せいみつぶんしりょう: 188.0404208g/mol
  • どういたいしつりょう: 188.0404208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(4-chloro-2-fluorophenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1636804-0.1g
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
0.1g
$767.0 2023-06-04
Enamine
EN300-1636804-2.5g
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
2.5g
$1707.0 2023-06-04
Enamine
EN300-1636804-0.05g
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
0.05g
$732.0 2023-06-04
Enamine
EN300-1636804-0.5g
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
0.5g
$836.0 2023-06-04
Enamine
EN300-1636804-10000mg
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
10000mg
$3007.0 2023-09-22
Enamine
EN300-1636804-500mg
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
500mg
$671.0 2023-09-22
Enamine
EN300-1636804-5000mg
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
5000mg
$2028.0 2023-09-22
Enamine
EN300-1636804-0.25g
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
0.25g
$801.0 2023-06-04
Enamine
EN300-1636804-2500mg
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
2500mg
$1370.0 2023-09-22
Enamine
EN300-1636804-1000mg
3-(4-chloro-2-fluorophenyl)propan-1-ol
377083-99-3
1000mg
$699.0 2023-09-22

3-(4-chloro-2-fluorophenyl)propan-1-ol 関連文献

3-(4-chloro-2-fluorophenyl)propan-1-olに関する追加情報

Introduction to 3-(4-chloro-2-fluorophenyl)propan-1-ol (CAS No. 377083-99-3)

3-(4-chloro-2-fluorophenyl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 377083-99-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a propyl chain linked to a phenyl ring substituted with both chloro and fluoro groups, has garnered attention due to its structural versatility and potential biological activities. The presence of these halogenated aromatic groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery.

The 4-chloro-2-fluorophenyl moiety is particularly noteworthy, as it introduces both electron-withdrawing and electron-donating effects that can influence the compound's interactions with biological targets. This balance of electronic properties makes it an attractive scaffold for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles. In recent years, the exploration of halogenated aromatic compounds has seen considerable growth, driven by their ability to modulate enzyme activity and receptor binding affinities.

Recent studies have highlighted the utility of 3-(4-chloro-2-fluorophenyl)propan-1-ol in the development of novel therapeutic agents. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization, while the fluoro atom can enhance metabolic stability and binding affinity to biological targets. These attributes have positioned this compound as a promising candidate for further medicinal chemistry exploration.

In addition to its role in kinase inhibitor development, 3-(4-chloro-2-fluorophenyl)propan-1-ol has been explored in the synthesis of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The interplay between the chloro and fluoro substituents on the aromatic ring is believed to play a crucial role in modulating interactions with bacterial enzymes, thereby offering a new avenue for combating resistant strains.

The chemical synthesis of 3-(4-chloro-2-fluorophenyl)propan-1-ol involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by halogenation, or direct fluorination of pre-existing chlorinated intermediates. Advances in catalytic methods have enabled more efficient and sustainable production methods, reducing waste and energy consumption. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 3-(4-chloro-2-fluorophenyl)propan-1-ol to biological targets. These studies often reveal key interactions between the halogenated aromatic moiety and residues in protein active sites, providing insights into how structural modifications can enhance potency and selectivity. Such insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.

The pharmacological profile of this compound is further illuminated by recent preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes with high selectivity, suggesting potential therapeutic applications in areas such as oncology and immunology. While these findings are promising, further research is needed to fully elucidate its mechanism of action and assess its safety profile in vivo. Animal models provide a critical step in this process, allowing researchers to evaluate efficacy and toxicity before human trials.

The versatility of 3-(4-chloro-2-fluorophenyl)propan-1-ol extends beyond its direct use as a therapeutic agent; it also serves as a valuable building block for more complex molecules. Its structural framework can be modified through various chemical transformations, enabling the creation of libraries of derivatives with diverse biological activities. This approach is particularly useful in high-throughput screening campaigns, where large numbers of compounds are rapidly tested for efficacy against specific targets.

In conclusion, 3-(4-chloro-2-fluorophenyl)propan-1-ol (CAS No. 377083-99-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with recent findings from medicinal chemistry and computational studies, make it a compelling candidate for further development. As research continues to uncover new applications for halogenated aromatic compounds, this molecule is poised to play an important role in the next generation of therapeutic agents.

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